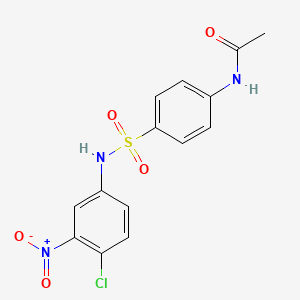

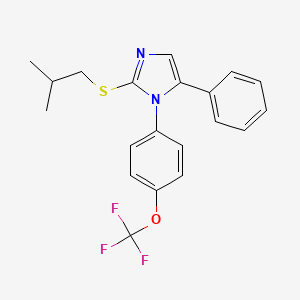

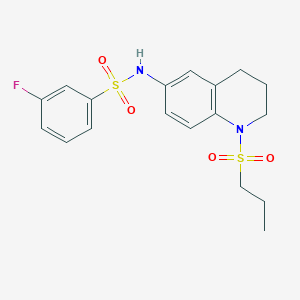

2-(isobutylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a type of imidazole, which is a type of organic compound with a five-membered ring structure containing two nitrogen atoms . The trifluoromethoxy group attached to the phenyl ring is a type of substituent that is known to have interesting properties .

Molecular Structure Analysis

The molecular structure of similar compounds involves a phenyl ring with a trifluoromethoxy group attached . This group is known to decrease the HOMO and LUMO energy levels of the compound .Chemical Reactions Analysis

The chemical reactions of similar compounds can vary widely depending on the specific groups attached to the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For example, the introduction of a trifluoromethoxy group in the side chain of polydithienylpyrroles decreases the HOMO and LUMO energy levels of the compound .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Imidazole derivatives are synthesized for their potential biological activities. For instance, a study on the preparation and evaluation of 4,5-diaryl-2-(substituted thio)-1H-imidazoles highlighted their significant antiarthritic and analgesic properties in animal models, indicating their potential as anti-inflammatory agents (Sharpe et al., 1985). Another research effort synthesized new imidazole derivatives demonstrating anticancer potential by inducing apoptosis and cellular senescence, showing promise in cancer treatment (Sharma et al., 2014).

Methodological Advances in Synthesis

Research has also focused on the methodological advancements in the synthesis of imidazole derivatives. A divergent and regioselective synthesis methodology for 1,2,4- and 1,2,5-trisubstituted imidazoles from common intermediates has been developed, illustrating the versatility in creating structurally diverse imidazole compounds for further biological evaluation (Delest et al., 2008).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal activities of imidazole derivatives are a significant area of research. For example, the synthesis and evaluation of 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles demonstrated activity against various pathogens, indicating their potential as antimicrobial and antifungal agents (Heeres & van Cutsem, 1981).

Antitumor Activity

Some imidazole derivatives have been synthesized and investigated for their antitumor activity. A study on the interaction of 5-diazoimidazole-4-carboxamide with alkyl and aryl isocyanates to afford imidazotetrazinones showed broad-spectrum antitumor activity, suggesting their utility in cancer treatment (Stevens et al., 1984).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Pharmacokinetics

The presence of the trifluoromethoxy group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution within the body .

Propiedades

IUPAC Name |

2-(2-methylpropylsulfanyl)-5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N2OS/c1-14(2)13-27-19-24-12-18(15-6-4-3-5-7-15)25(19)16-8-10-17(11-9-16)26-20(21,22)23/h3-12,14H,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJQMOCAKVNKTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2479534.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2479535.png)

![Methyl 7-methoxyimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2479539.png)

![N'-[(4-nitrobenzyl)oxy]-4-pyridinecarboximidamide](/img/structure/B2479541.png)

![1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479542.png)

![7-Azaspiro[4.6]undec-9-ene hydrochloride](/img/structure/B2479548.png)